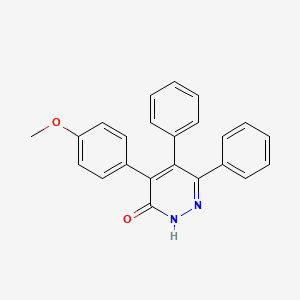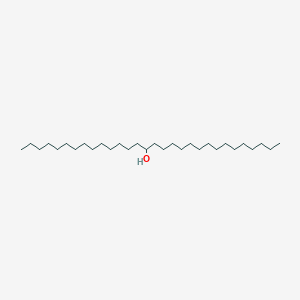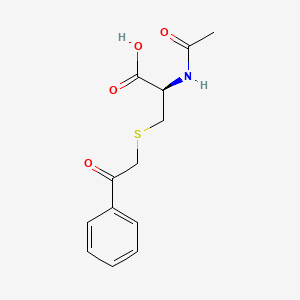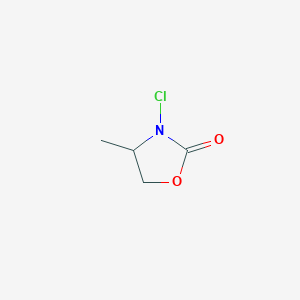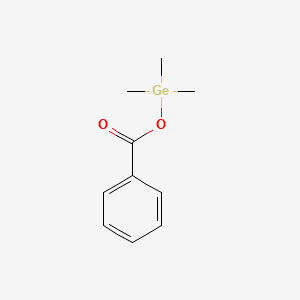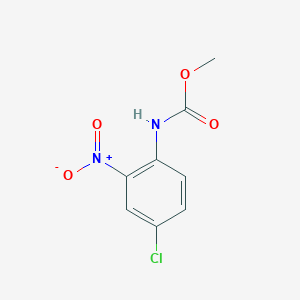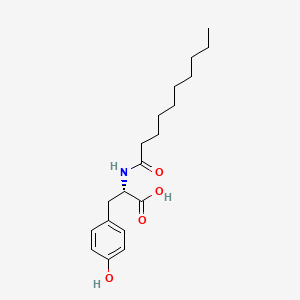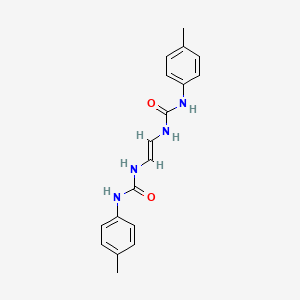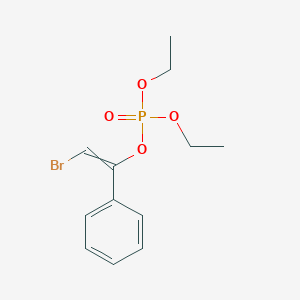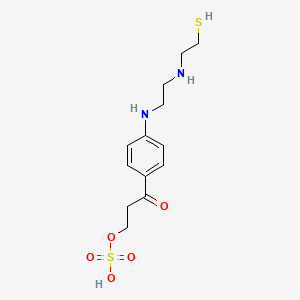
3-Chloro-1-(4-fluorophenyl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1-(4-fluorophenyl)butan-2-one is an organic compound with the molecular formula C10H10ClFO It is a member of the butanone family and is characterized by the presence of a chloro group and a fluorophenyl group attached to a butanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(4-fluorophenyl)butan-2-one typically involves the reaction of 4-fluorobenzene with 4-chlorobutyryl chloride in the presence of a catalyst such as aluminum chloride (AlCl3). This reaction is a Friedel-Crafts acylation, which is a common method for introducing acyl groups into aromatic compounds .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of phase-transfer catalysts (PTCs) can enhance the efficiency of the reaction by facilitating the transfer of reactants between different phases .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-1-(4-fluorophenyl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Applications De Recherche Scientifique
3-Chloro-1-(4-fluorophenyl)butan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-Chloro-1-(4-fluorophenyl)butan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophiles. This reactivity is crucial for its role in synthetic chemistry and pharmaceutical development .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-1-(4-fluorophenyl)butan-1-one: This compound is structurally similar but differs in the position of the chloro group.
4-Chloro-1-(4-methoxyphenyl)butan-1-one: This compound has a methoxy group instead of a fluoro group.
4-Chloro-1-(4-hydroxyphenyl)butan-1-one: This compound has a hydroxy group instead of a fluoro group.
Uniqueness
3-Chloro-1-(4-fluorophenyl)butan-2-one is unique due to the presence of both chloro and fluoro substituents, which confer distinct chemical properties. The combination of these groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
24765-65-9 |
|---|---|
Formule moléculaire |
C10H10ClFO |
Poids moléculaire |
200.64 g/mol |
Nom IUPAC |
3-chloro-1-(4-fluorophenyl)butan-2-one |
InChI |
InChI=1S/C10H10ClFO/c1-7(11)10(13)6-8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3 |
Clé InChI |
NPYLMWQSHYGYHX-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)CC1=CC=C(C=C1)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


